tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The spirocyclic scaffold, characterized by a bicyclic structure where two rings share a single atom, imparts significant rigidity and steric constraints to the molecule. This rigidity can enhance the compound’s biological activity and selectivity, making it a valuable candidate for drug design and other applications .
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-10(2,3)17-9(16)15-7-11(8-15)4-12(14,5-11)6-13/h4-5,7-8,14H2,1-3H3 |
InChI Key |
XETPGOXIWGSABG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can start with the formation of a nitrile intermediate, which is then reduced using lithium aluminum hydride to yield the primary amine. This amine can spontaneously displace a tosyl group to form the azaspiro[3.3]heptane derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing novel molecules with potential biological activity.
Biology: Its rigidity and steric constraints can enhance binding affinity and selectivity for biological targets, making it useful in the design of peptidomimetics and other bioactive compounds.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold provides a rigid framework that can enhance the compound’s binding affinity and selectivity for these targets. The amino and cyano groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares the same spirocyclic scaffold but has an oxo group instead of an amino and cyano group.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound features a similar spirocyclic structure with two nitrogen atoms in the ring.
Uniqueness
tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of both amino and cyano groups on the spirocyclic scaffold. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Biological Activity
Chemical Identity and Structure
tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound with the molecular formula and a molecular weight of approximately 237.30 g/mol. Its structure features a unique spirocyclic framework, characterized by two rings sharing a single atom, which contributes to its biological activity and potential applications in medicinal chemistry .
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid spirocyclic structure enhances its binding affinity and selectivity for various biological targets, making it a candidate for drug design. The presence of amino and cyano groups allows for participation in hydrogen bonding and other stabilizing interactions that can influence therapeutic effects across different biological pathways .
The mechanism of action involves the compound's interactions with specific receptors or enzymes, potentially modulating biochemical pathways. The spirocyclic scaffold is thought to enhance the compound's stability and interaction profile, leading to significant biological effects depending on the context of application.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | C13H20N2O2 | 0.96 |
| tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | C12H19N3O2 | 0.98 |
| tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C11H17NO3 | 0.96 |
| cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole | C11H17NO | 0.91 |
This table illustrates how structural variations influence biological activity, highlighting the significance of functional groups in determining reactivity and therapeutic potential.
Case Studies and Research Findings
- Synthesis and Derivatization : Research has demonstrated efficient synthetic routes to obtain this compound, allowing further derivatization to explore its bioactive properties. These synthetic methods provide a foundation for developing novel compounds with enhanced biological activities .
- Pharmacological Studies : Preliminary pharmacological evaluations indicate that the compound exhibits promising activity against certain biological targets, suggesting potential applications in treating various diseases. Further studies are necessary to elucidate the full spectrum of its biological effects and therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
